Spiro[1,3-benzodioxole-2,1'-cyclohexan]-5-amine is a spirocyclic compound characterized by a distinctive structure in which a benzodioxole ring is fused to a cyclohexane ring through a spiro carbon. This compound has garnered attention for its potential applications in various fields, including medicinal chemistry and materials science. The unique structural features of Spiro[1,3-benzodioxole-2,1'-cyclohexan]-5-amine contribute to its diverse chemical reactivity and biological activity, making it a valuable subject of study in contemporary chemical research.
The synthesis of Spiro[1,3-benzodioxole-2,1'-cyclohexan]-5-amine typically involves cyclization reactions that form the spirocyclic structure. Common synthetic routes include:
The synthesis can be optimized by adjusting reaction parameters such as temperature, pressure, and concentration of reactants. The choice of solvent and the nature of the catalyst significantly influence the yield and selectivity of the desired product.
The molecular structure of Spiro[1,3-benzodioxole-2,1'-cyclohexan]-5-amine can be represented as follows:
This compound features a spiro arrangement where the benzodioxole and cyclohexane rings are interconnected at one carbon atom (the spiro carbon), creating a unique three-dimensional geometry that influences its chemical behavior.
Spiro[1,3-benzodioxole-2,1'-cyclohexan]-5-amine undergoes various chemical reactions due to its functional groups:
The conditions under which these reactions are performed—such as temperature, solvent choice, and reaction time—are crucial in determining the efficiency and outcome of each reaction type.
The mechanism of action for Spiro[1,3-benzodioxole-2,1'-cyclohexan]-5-amine involves its interaction with specific molecular targets in biological systems:
Relevant analyses such as thermogravimetric analysis (TGA) or differential scanning calorimetry (DSC) can provide insights into thermal stability and decomposition behavior under varying temperatures.
Spiro[1,3-benzodioxole-2,1'-cyclohexan]-5-amine has several notable applications:
Spirocyclic frameworks represent a distinctive class of three-dimensional molecular architectures where two rings share a single carbon atom (spiro atom), enforcing rigidity and specific spatial orientations of functional groups. This conformational constraint offers significant advantages in drug design, including enhanced target selectivity, improved metabolic stability, and reduced conformational entropy upon target binding [2]. The spiro[benzodioxole-cyclohexane] system exemplifies these properties by integrating a planar benzodioxole moiety with a non-planar cyclohexane ring, creating a chiral center with defined stereochemistry [4]. This structural hybrid exhibits balanced lipophilicity (calculated logP ~2.03) and topological polar surface area (~34 Ų), parameters critical for blood-brain barrier penetration in CNS-targeted therapeutics [3] [5]. The amine functionality at the 5-position serves as both a hydrogen bond donor and acceptor, enabling critical interactions with biological targets such as kinases and neurotransmitter receptors [2] [6].
Table 1: Key Physicochemical Properties of Spiro[1,3-benzodioxole-2,1'-cyclohexan]-5-amine
Property | Value | Measurement Method/Reference |
---|---|---|
Molecular Formula | C₁₂H₁₅NO₂ | High-resolution MS [1] |
Molecular Weight | 205.25 g/mol | Calculated [1] [3] |
Hydrogen Bond Donors | 1 (NH₂) | Computational modeling [3] |
Hydrogen Bond Acceptors | 3 (2O, 1N) | Computational modeling [3] |
Rotatable Bonds | 0 | Computational analysis [3] |
Topological Polar Surface Area | 33.8 Ų | Computational analysis [3] |
logP (Partition coefficient) | 2.03 | Experimental determination [3] |
The benzodioxole moiety (1,3-benzodioxole or methylenedioxyphenyl group) has a rich history in medicinal chemistry, originally identified in natural products like safrole and myristicin. Early pharmacological interest centered on their CYP450 inhibition potential, but contemporary research focuses on their role as privileged structural motifs in kinase modulation and neurotransmitter receptor targeting [4] [6]. The specific spirofusion with cyclohexane leading to spiro[1,3-benzodioxole-2,1'-cyclohexan]-5-amine (CAS# 64179-41-5) represents a strategic evolution to impart three-dimensionality to the planar benzodioxole system [1] [9].
Synthetic methodologies for this scaffold have progressed significantly since initial reports. Early routes suffered from low yields during the critical spirocyclization step, but modern approaches employ optimized Pd-catalyzed cyanation and reductive amination protocols [8]. The compound's commercial availability since the early 2000s (documented by suppliers like ChemDiv, AChemBlock, and BLD Pharm) accelerated pharmacological exploration [2] [3] [9]. Notably, structural analogs featuring this core have demonstrated activity against mitogen-activated protein kinase-interacting kinases (Mnk1/2), with nanomolar inhibitory activity reported in spirocyclic imidazo[1,5-a]pyridine derivatives [6]. Additionally, the scaffold's similarity to bispidine-derived AMPA receptor modulators suggests potential applications in neurological disorders [8].
Despite promising attributes, comprehensive pharmacological characterization of spiro[1,3-benzodioxole-2,1'-cyclohexan]-5-amine remains limited. A significant gap exists in understanding its structure-activity relationships (SAR) across biological targets. While computational models predict high target promiscuity due to its rigid, amphiphilic nature, experimental validation across kinase families, GPCRs, and ion channels is sparse [2] [4].
The stereochemical implications of the spirocyclic chiral center are underexplored. Most commercial sources provide the racemic mixture, yet enantioselective synthesis and evaluation could reveal significant differences in target engagement and selectivity [9]. Furthermore, detailed biophysical studies on membrane permeability and blood-brain barrier penetration are lacking despite favorable calculated properties (logP 2.03, TPSA 33.8 Ų) [3].
Table 2: Research Gaps and Proposed Investigation Priorities
Identified Gap | Consequence | Recommended Investigation |
---|---|---|
Limited SAR across target classes | Unoptimized therapeutic potential | Broad kinase/GPCR screening panels |
Racemic mixtures in pharmacological studies | Ambiguous stereochemical requirements | Enantioselective synthesis & profiling |
Insufficient ADME/Tox data | Unknown developability profile | In vitro metabolic stability, CYP inhibition |
Mechanism of action ambiguity | Unclear target engagement strategy | Radioligand displacement studies [8] |
Underexplored formulation challenges | Variable solubility profiles | Salt formation & co-crystal screening |
Systematic ADME profiling represents another critical deficiency. Preliminary solubility data indicates moderate aqueous solubility (LogS ≈ -2.16), but comprehensive data on metabolic stability, cytochrome P450 interactions, and plasma protein binding are unavailable [3] [9]. These gaps significantly hinder rational scaffold optimization and translational development. Recent radioligand-binding methodologies, such as those employing [³H]PAM-43 for AMPA receptor studies, could be adapted to quantify target engagement and allosteric modulation mechanisms for this compound [8]. Additionally, the scaffold’s potential in combination therapies (e.g., with CDK4/6 inhibitors) remains unexplored despite synergistic mechanisms observed with structurally related Mnk inhibitors [6].
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.:
CAS No.: 210643-85-9
CAS No.: 591-81-1